molecular formula C12H10F3N3O2S B2686357 4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate CAS No. 338960-84-2

4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

Cat. No.: B2686357
CAS No.: 338960-84-2
M. Wt: 317.29
InChI Key: XAAIVBDWZDVLQB-UHFFFAOYSA-N
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Description

4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a synthetic organic compound that features a trifluoromethyl group, a benzyl group, and a thiadiazole ring

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s being studied as a potential drug, future research could involve investigating its pharmacological effects, optimizing its structure for better efficacy, and conducting preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is unique due to the combination of its trifluoromethyl group, benzyl group, and thiadiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thiadiazole ring contributes to its biological activity .

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methyl N-(4-methylthiadiazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2S/c1-7-10(21-18-17-7)16-11(19)20-6-8-2-4-9(5-3-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAIVBDWZDVLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)NC(=O)OCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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